1-[(Tert-butoxy)methyl]-3-nitrobenzene
Description
1-[(Tert-butoxy)methyl]-3-nitrobenzene is a nitroaromatic compound featuring a tert-butoxymethyl group (-CH₂-O-tBu) at the 1-position and a nitro (-NO₂) group at the 3-position of the benzene ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications. The tert-butoxymethyl group acts as a steric hindrance modulator and a protecting group, influencing reactivity and stability under various conditions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOLQIBQWVFKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)methyl]-3-nitrobenzene typically involves the nitration of 1-[(Tert-butoxy)methyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)methyl]-3-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 1-[(Tert-butoxy)methyl]-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-[(Tert-butoxy)formyl]-3-nitrobenzene or 1-[(Tert-butoxy)carboxyl]-3-nitrobenzene.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)methyl]-3-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 1-[(Tert-butoxy)methyl]-3-nitrobenzene and related nitroaromatic compounds.
Table 1: Structural and Functional Comparison
Key Comparisons
Steric and Electronic Effects :
- The tert-butoxymethyl group in the target compound introduces polarity via the ether oxygen, enhancing solubility in polar solvents compared to the purely hydrophobic tert-butyl group in 1-TERT-BUTYL-3-NITROBENZENE .
- In contrast, 1-Chloro-3-nitrobenzene’s electron-withdrawing chlorine increases the nitro group’s electrophilicity, making it more reactive in aromatic substitution reactions than the sterically hindered tert-butoxymethyl analog .
Synthetic Utility :
- 1-(Bromomethyl)-3-nitrobenzene is a versatile intermediate for nucleophilic substitutions (e.g., forming amines or ethers), whereas the tert-butoxymethyl group in the target compound is typically inert under basic conditions, serving as a protective moiety .
- The tert-butyl group in 1-TERT-BUTYL-3-NITROBENZENE lacks a reactive site, limiting its utility in further derivatization compared to bromomethyl or chlorinated analogs .
Stability and Handling :
- The tert-butoxymethyl ether is stable under acidic and neutral conditions but may cleave under strong acids (e.g., trifluoroacetic acid, as seen in tert-butoxycarbonyl deprotection reactions) .
- 1-Chloro-3-nitrobenzene requires careful handling due to toxicity risks (e.g., inhalation hazards), whereas bromomethyl derivatives demand precautions for their reactive halide .
Research Findings and Implications
- Material Science : The steric bulk of tert-butoxymethyl groups could improve thermal stability in polymers, analogous to tert-butyl-substituted nitrobenzenes used in industrial additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
